molecular formula C11H12N2O3 B13130397 1,3,3-Trimethyl-6-nitroindolin-2-one

1,3,3-Trimethyl-6-nitroindolin-2-one

Cat. No.: B13130397
M. Wt: 220.22 g/mol
InChI Key: RJTJYHOLNLWWCY-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-6-nitroindolin-2-one is a chemical compound that belongs to the indolin-2-one family This compound is characterized by the presence of a nitro group at the 6th position and three methyl groups at the 1st and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-6-nitroindolin-2-one typically involves the nitration of 1,3,3-trimethylindolin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, concentration, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-6-nitroindolin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atom.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1,3,3-Trimethyl-6-aminoindolin-2-one.

    Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

    Medicinal Chemistry: The compound and its derivatives have shown promise as potential therapeutic agents due to their biological activities. They have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: The unique structural features of 1,3,3-Trimethyl-6-nitroindolin-2-one make it a candidate for use in the development of advanced materials, such as organic semiconductors and photonic devices.

    Biological Research: The compound has been used as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-6-nitroindolin-2-one involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific biological context and the derivative of the compound used.

Comparison with Similar Compounds

1,3,3-Trimethyl-6-nitroindolin-2-one can be compared with other indolin-2-one derivatives, such as:

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1,3,3-trimethyl-6-nitroindol-2-one

InChI

InChI=1S/C11H12N2O3/c1-11(2)8-5-4-7(13(15)16)6-9(8)12(3)10(11)14/h4-6H,1-3H3

InChI Key

RJTJYHOLNLWWCY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C)C

Origin of Product

United States

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